CX-6258

Description

Discovery and Initial Characterization of CX-6258 as a Prototype Inhibitor

This compound, also known as Compound 13, was discovered and characterized as a novel pan-Pim inhibitor through structure-activity relationship (SAR) studies. A prototype molecule featuring an oxindole (B195798) group was initially identified via high-throughput screening (HTS), demonstrating inhibition of Pim-1 kinase with an IC50 of 368 nM. ijpsr.com Subsequent SAR analysis emphasized the significance of the oxindole ring with an unsubstituted lactam NH as the core structure for inhibitory activity. researchgate.net The isosteric replacement of carboxylic acid by an alicyclic amide with a basic nitrogen, alongside conserved furan (B31954) and phenyl ring coplanarity, was found to be crucial for its inhibitory potency. researchgate.net

This compound was identified as a potent and kinase-selective pan-Pim kinases inhibitor. medchemexpress.com Biochemical assays determined its IC50 values against Pim-1, Pim-2, and Pim-3 kinases to be 5 nM, 25 nM, and 16 nM, respectively. medchemexpress.com In cellular studies, this compound exhibited antiproliferative activity across various cancer cell lines, showing particular sensitivity against the acute myeloid leukemia cell line, MV-4-11. researchgate.net Mechanistic cellular assays using MV-4-11 cells demonstrated that this compound dose-dependently inhibited the phosphorylation of the pro-survival proteins Bad and 4E-BP1 at Pim kinase-specific sites. nih.gov

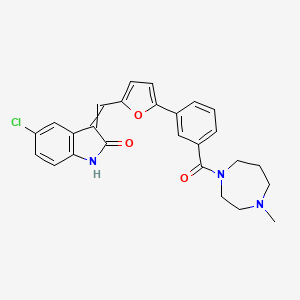

The compound's chemical structure is complex, containing indole, furan, and diazepane rings, with a molecular formula of C26H24ClN3O3 and a molecular weight of 446.94 g/mol . ontosight.ai It interacts at the adenine (B156593) binding site of Pim kinases with an unusual oxindole ring. researchgate.net Kinome-wide profiling at a concentration of 1 µM against a panel of 413 human kinases showed that this compound inhibited Pim-1, Pim-2, Pim-3, and Flt-3 by more than 80%, indicating excellent selectivity. nih.gov this compound was also found to be a reversible inhibitor of Pim-1 with a Ki of 0.005 µM. nih.gov

Rationale for Kinase Inhibition as a Therapeutic Strategy in Disease Biology

Kinases are enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of proteins and lipids. nih.gov This process regulates a wide array of cellular functions, including growth, differentiation, proliferation, angiogenesis, apoptosis, and metabolism. nih.gov Dysregulation of kinase activity, often due to mutations or overexpression, can lead to aberrant signaling and contribute to the development and progression of various diseases, notably cancer. nih.gov

The rationale for targeting kinases in therapy is based on the concept of oncogene addiction, where cancer cells become dependent on the activity of specific proteins, often kinases, for their survival and proliferation. hep.com.cn Inhibiting these dysregulated kinases can selectively target cancer cells while minimizing effects on normal cells. nih.gov Kinase inhibitors can be classified as ATP-competitive or non-ATP-competitive, with non-ATP-competitive inhibitors often exhibiting greater selectivity by binding to unique regions outside the ATP binding site. nih.gov

Kinase inhibition has emerged as a significant therapeutic strategy, particularly in cancer treatment. nih.gov Overexpression of Pim kinases, for instance, has been reported in various cancers, including leukemia, lymphoma, pancreatic cancer, and prostate cancer, implicating them as potential therapeutic targets. nih.gov The overlapping and compensatory functions of the three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3) highlight the importance of inhibiting all three for effective therapeutic outcomes. nih.gov Furthermore, Pim kinase inhibitors can sensitize tumor cells to chemo/radiotherapy or other small-molecule kinase inhibitors, suggesting their potential in combination therapies. researchgate.net

While kinase inhibitors have shown efficacy in various solid tumors, resistance remains a significant challenge. nih.gov Mechanisms of resistance can involve mutations in the target kinase or activation of alternative signaling pathways. hep.com.cnnih.gov Strategies to overcome resistance include the development of next-generation inhibitors targeting resistant mutations and the use of combination therapies attacking multiple pathways. hep.com.cnresearchgate.net

Overview of this compound's Broad Research Applications

This compound has been investigated for its potential applications in various areas of biomedical research, primarily due to its activity as a pan-Pim kinase inhibitor. Its research applications include studies in cancer, antiviral therapy, and potentially medical imaging.

In cancer research, this compound has been studied for its antiproliferative effects on various cancer cell lines, including acute myeloid leukemia (MV-4-11) and prostate cancer (PC-3). researchgate.netnih.gov Studies have shown that this compound can inhibit tumor growth in xenograft models. nih.gov Furthermore, this compound has been explored in combination therapies, demonstrating synergistic antiproliferative effects with chemotherapeutics like doxorubicin (B1662922) and paclitaxel (B517696) in prostate cancer cell lines. researchgate.net Research also suggests that ribosome-targeting agents, including this compound, may be effective against diverse subtypes of castration-resistant prostate cancer. acs.org Beyond Pim kinase inhibition, this compound has also been identified as a potent inhibitor of Haspin kinase, showing activity against RAF/MEK inhibitor-resistant melanoma and potentially other tumor types by inducing direct antitumor activity and a favorable immune microenvironment. aacrjournals.org

Beyond cancer, this compound has shown antiviral effects. It has been identified as a potential non-nucleoside inhibitor targeting the RNA-dependent RNA polymerase (RdRp) of human norovirus (HuNoV). nih.gov In vitro studies demonstrated that this compound effectively inhibited HuNoV RdRp activity and viral replication in cell culture. nih.gov Its binding to the "B-site" pocket of RdRp, which involves residues conserved among major norovirus variants, suggests its potential as a general inhibitor of norovirus RdRp. nih.gov

This compound has also been studied for potential applications in medical technology and life science research, including medical imaging and therapeutic development, owing to its unique chemical structure and properties. ontosight.ai

Interactive Data Tables

Below are examples of data that could be presented in interactive tables based on the research findings:

Table 1: this compound Kinase Inhibition Potency (IC50 values)

| Kinase | IC50 (nM) |

| Pim-1 | 5 |

| Pim-2 | 25 |

| Pim-3 | 16 |

| Flt-3 | > 10000 (IC50 > 10 µM) nih.gov |

Table 2: Effect of this compound on Phosphorylation of Pro-Survival Proteins in MV-4-11 Cells

| Protein Target | Phosphorylation Site | Effect of this compound Treatment |

| Bad | S112 | Dose-dependent inhibition |

| 4E-BP1 | S65, T37/46 | Dose-dependent inhibition |

Table 3: In Vivo Efficacy of this compound in Tumor Xenograft Models (Example Data)

| Tumor Model | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition (TGI) |

| MV-4-11 (Acute Myeloid Leukemia) | 50 | Oral, daily | 45% |

| MV-4-11 (Acute Myeloid Leukemia) | 100 | Oral, daily | 75% |

| PC-3 (Prostate Adenocarcinoma) | Data not explicitly provided in snippets for TGI, but efficacy was shown. researchgate.net | Oral, daily | Not specified |

Note: The tables above are illustrative based on the text provided. An actual interactive table implementation would require a front-end interface capable of rendering such elements.

Structure

3D Structure

Properties

Molecular Formula |

C26H24ClN3O3 |

|---|---|

Molecular Weight |

461.9 g/mol |

IUPAC Name |

5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one |

InChI |

InChI=1S/C26H24ClN3O3/c1-29-10-3-11-30(13-12-29)26(32)18-5-2-4-17(14-18)24-9-7-20(33-24)16-22-21-15-19(27)6-8-23(21)28-25(22)31/h2,4-9,14-16H,3,10-13H2,1H3,(H,28,31) |

InChI Key |

KGBPLKOPSFDBOX-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(O3)C=C4C5=C(C=CC(=C5)Cl)NC4=O |

Origin of Product |

United States |

Molecular Mechanisms of Cx 6258 Action

PIM Kinase Family Inhibition

PIM kinases (Pim-1, Pim-2, and Pim-3) are constitutively active serine/threonine kinases that play significant roles in the development and progression of various cancers. nih.govnih.gov Their overexpression has been linked to poor prognosis in several malignancies. nih.gov Targeting these kinases is considered a promising strategy for anticancer therapy. apexbt.comnih.govnih.gov CX-6258 functions as a pan-PIM kinase inhibitor, affecting all three isoforms. medchemexpress.comapexbt.comnih.govmerckmillipore.comselleckchem.comsigmaaldrich.comaxonmedchem.comcaymanchem.comsigmaaldrich.comamegroups.org

Pan-PIM Kinase Inhibitory Profile (Pim-1, Pim-2, Pim-3)

This compound demonstrates potent inhibitory activity across all three members of the PIM kinase family: Pim-1, Pim-2, and Pim-3. Studies have reported low nanomolar half-maximal inhibitory concentration (IC50) values for these isoforms. medchemexpress.commerckmillipore.comselleckchem.comsigmaaldrich.comaxonmedchem.comcaymanchem.comsigmaaldrich.complos.org

| Kinase Isoform | IC50 (nM) |

| Pim-1 | 5 |

| Pim-2 | 25 |

| Pim-3 | 16 |

Data compiled from search results. medchemexpress.commerckmillipore.comselleckchem.comsigmaaldrich.comaxonmedchem.comcaymanchem.comsigmaaldrich.complos.org

This pan-inhibitory profile is considered advantageous as it can prevent potential compensation by other Pim paralogs if only a single isoform is inhibited. researchgate.net

ATP-Competitive and Reversible Binding Characteristics

This compound is characterized as a reversible and ATP-competitive inhibitor of PIM kinases. nih.govmerckmillipore.comsigmaaldrich.comsigmaaldrich.com This means that this compound competes with adenosine (B11128) triphosphate (ATP) for binding to the active site of the kinase enzyme. By occupying the ATP binding pocket, this compound prevents ATP from binding and thus inhibits the phosphorylation activity of the kinase. The reversible nature of the binding suggests that the interaction is not permanent and the inhibitor can dissociate from the kinase. A reported inhibition constant (Ki) for Pim-1 is 5 nM. nih.govmerckmillipore.comsigmaaldrich.comsigmaaldrich.com

Kinase Selectivity Profiling

Assessing the selectivity of a kinase inhibitor is crucial to understand its potential off-target effects. This compound has undergone extensive kinase selectivity profiling. apexbt.comnih.govmerckmillipore.comCurrent time information in Jakarta, ID.

In a broad screening panel of 107 kinases, this compound demonstrated excellent selectivity. nih.govmerckmillipore.comsigmaaldrich.comcaymanchem.comsigmaaldrich.comCurrent time information in Jakarta, ID. At a concentration of 0.5 µM, only Pim-1, Pim-2, Pim-3, and Flt-3 were inhibited by more than 80%. nih.gov Another source indicates that only FLT3 was inhibited from a panel of 107 additional kinases, besides the PIMs. caymanchem.com This highlights the compound's specificity for the PIM kinase family.

Specificity against 107 Kinases

Structural Basis of PIM Kinase Interaction with this compound

Structural studies, including crystal structures of PIM1 in complex with this compound, have provided insights into the binding mode of the inhibitor at the kinase's active site. nih.govplos.orgresearchgate.netbiorxiv.orgresearchgate.net The interaction is driven by the oxindole (B195798) ring of this compound, which occupies the adenine (B156593) binding site within the ATP pocket. nih.govresearchgate.net Specific hydrogen bonds and hydrophobic interactions between this compound and residues in the PIM1 active site, such as Lys67, Phe49, Asp186, and Glu89, contribute to its binding affinity and selectivity. nih.govresearchgate.netrsc.org The unique hinge region of PIM kinases, which lacks a second hydrogen bond donor compared to many other kinases, is a feature that can be exploited for the design of selective inhibitors like this compound. acs.orgekb.eg

Downstream Cellular Signaling Pathway Modulation

The inhibition of Pim kinases by this compound leads to the modulation of several downstream cellular signaling pathways. These pathways are crucial for regulating various cellular functions, and their modulation by this compound contributes to its biological effects.

Phosphorylation Inhibition of Pro-Survival Proteins

A key aspect of this compound's mechanism is its ability to inhibit the phosphorylation of pro-survival proteins, notably Bad and 4E-BP1. medchemexpress.comselleckchem.comnih.govclinisciences.comamegroups.orgguidetopharmacology.orgoup.com This inhibition occurs at specific sites known to be targeted by Pim kinases.

This compound causes a dose-dependent inhibition of Bad phosphorylation at the serine 112 (S112) residue. medchemexpress.comselleckchem.comnih.govclinisciences.comamegroups.orgguidetopharmacology.orgoup.com Phosphorylation of Bad at S112 by Pim kinases typically promotes cell survival by preventing Bad from interacting with anti-apoptotic proteins like Bcl-2 and Bcl-xL. By inhibiting this phosphorylation, this compound can disrupt this pro-survival signal, potentially leading to the induction of apoptosis.

Data on the dose-dependent inhibition of Bad phosphorylation at S112 by this compound in MV-4-11 cells has been reported, demonstrating a clear relationship between this compound concentration and the reduction in phosphorylation levels. nih.govmedchemexpress.com

Another critical target of this compound-mediated phosphorylation inhibition is 4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1). This compound inhibits the phosphorylation of 4E-BP1 at serine 65 (S65) and threonine 37/46 (T37/46) residues in a dose-dependent manner. medchemexpress.comselleckchem.comnih.govclinisciences.comamegroups.orgguidetopharmacology.orgoup.com Phosphorylation of 4E-BP1 by Pim kinases and other kinases like mTOR leads to its dissociation from eIF4E, a key protein involved in initiating cap-dependent mRNA translation. Inhibition of 4E-BP1 phosphorylation by this compound keeps 4E-BP1 bound to eIF4E, thereby suppressing cap-dependent translation, which is often dysregulated in cancer cells.

Studies using MV-4-11 human AML cells have shown that this compound treatment leads to dose-dependent inhibition of 4E-BP1 phosphorylation at S65 and T37/46. nih.govmedchemexpress.com

Here is a summary of the phosphorylation inhibition data:

| Protein | Phosphorylation Site(s) | Effect of this compound |

| Bad | S112 | Dose-dependent inhibition of phosphorylation medchemexpress.comselleckchem.comnih.govclinisciences.comamegroups.orgguidetopharmacology.orgoup.com |

| 4E-BP1 | S65 and T37/46 | Dose-dependent inhibition of phosphorylation medchemexpress.comselleckchem.comnih.govclinisciences.comamegroups.orgguidetopharmacology.orgoup.com |

Bad (Bcl-2 Antagonist of Cell Death) Phosphorylation at S112

JAK/STAT Pathway Interference

The JAK/STAT signaling pathway is a crucial mediator of various cellular processes, including cell growth, survival, and differentiation, and its activity is often linked to the expression of Pim kinases. nih.govaxonmedchem.com this compound has been shown to interfere with this pathway. medchemexpress.comnih.govebricmall.com

This compound has been observed to cause dephosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3). ebricmall.comnih.govnih.gov STAT3 is a transcription factor that, upon phosphorylation, translocates to the nucleus and activates the transcription of genes involved in cell survival and proliferation. uniprot.org By reducing STAT3 phosphorylation, this compound can attenuate STAT3 signaling and its downstream effects.

Research in EGFR-mutant non-small cell lung cancer (NSCLC) cells demonstrated that this compound decreased the phosphorylation levels of STAT3. amegroups.orgnih.gov The combination of this compound with other agents showed a more significant suppression of phosphorylated STAT3. amegroups.orgnih.gov

EGFR Pathway Modulation

Evidence suggests that this compound can also modulate the EGFR (Epidermal Growth Factor Receptor) pathway. ebricmall.com The EGFR pathway is another key signaling cascade involved in cell growth, proliferation, and survival, and its dysregulation is implicated in many cancers. eurekaselect.comresearchgate.net

NKX3.1 Steady-State Levels and Half-Life Perturbation

Pharmacologic inhibition of Pim-1, one of the PIM kinase isoforms, by the small molecule inhibitor this compound has been observed to decrease the steady-state levels and half-life of the NKX3.1 protein in prostate cancer cells. nih.govdntb.gov.uachemsrc.com This effect is specific to the protein level, as NKX3.1 mRNA levels were not affected by this compound treatment. nih.govdntb.gov.ua The reduction in NKX3.1 protein levels and half-life induced by this compound can be reversed by inhibiting the 26S-proteasome, indicating that Pim-1 typically protects NKX3.1 from proteasome-mediated degradation. nih.govdntb.gov.ua Mass spectrometric analyses have identified several potential Pim-1 phospho-acceptor sites on NKX3.1, including Thr89, Ser185, Ser186, Ser195, and Ser196. nih.gov Mutational analysis further suggests that phosphorylation at Ser185, Ser186, and residues within the N-terminal PEST domain is crucial for Pim-1-mediated stabilization of NKX3.1. nih.gov Lys182 has also been identified as a critical residue for this stabilization by Pim-1. nih.gov

Identification of Novel Molecular Targets Beyond PIM Kinases

While initially characterized by its activity against PIM kinases, subsequent research has revealed that this compound also targets other kinases and viral enzymes, expanding its known molecular mechanisms of action.

Haspin Kinase Inhibition

Haspin kinase (HASPIN) has been identified as a target of this compound. aacrjournals.orgnih.govresearchgate.netresearchgate.netunil.chaacrjournals.orgrug.nlresearchgate.net Studies utilizing unbiased kinase profiling approaches have shown that this compound inhibits Haspin kinase with an IC50 value around 10 nM. researchgate.netaacrjournals.org This inhibitory activity against Haspin kinase is considered potent. aacrjournals.orgnih.govresearchgate.net

Implications for Cell Cycle Regulation and Genomic Stability

Inhibition of Haspin kinase by this compound has significant implications for cell cycle regulation and genomic stability. Treatment with this compound has been shown to result in reduced proliferation and the frequent formation of micronuclei. aacrjournals.orgnih.govresearchgate.netresearchgate.netunil.chaacrjournals.orgmdpi.com Haspin is a mitotic kinase whose primary known function involves the phosphorylation of Histone H3 at Thr3 (pH3T3), a critical event for proper mitotic progression. researchgate.netaacrjournals.orgresearchgate.net The inhibition of Haspin by this compound leads to reduced phosphorylation of pH3T3. researchgate.netaacrjournals.org The resulting disruption of mitotic progression contributes to the observed reduced proliferation and genomic instability, as evidenced by micronuclei formation. aacrjournals.orgnih.govresearchgate.netresearchgate.netunil.chaacrjournals.orgmdpi.com

Activation of cGAS-STING Pathway

Inhibition of Haspin kinase by this compound also leads to the recruitment of cyclic GMP-AMP synthase (cGAS) and the subsequent activation of the cGAS-stimulator of interferon genes (STING) pathway. aacrjournals.orgnih.govresearchgate.netresearchgate.netunil.chaacrjournals.orgresearchgate.net In murine models, this compound has been shown to induce a potent cGAS-dependent type-I interferon response in tumor cells. aacrjournals.orgnih.govresearchgate.netresearchgate.netaacrjournals.orgresearchgate.net

RNA-Dependent RNA Polymerase (RdRp) of Norovirus Inhibition

This compound has also been identified as a potential non-nucleoside inhibitor targeting the RNA-dependent RNA polymerase (RdRp) of norovirus. patsnap.comnih.govnih.govpatsnap.comresearchgate.net Human norovirus (HuNoV) RdRp is vital for viral replication, making it an attractive therapeutic target. patsnap.comnih.gov this compound hydrochloride hydrate (B1144303) has been shown to effectively inhibit HuNoV RdRp activity with an IC50 of 3.61 μM in vitro. patsnap.comnih.gov Furthermore, this compound inhibits viral replication in cell culture with an EC50 of 0.88 μM. patsnap.comnih.gov

"B-site" Binding Pocket Interaction

In vitro binding assays have validated that this compound hydrochloride hydrate binds to norovirus RdRp through interaction with the "B-site" binding pocket. patsnap.comnih.govpatsnap.comscispace.com Interestingly, residues contacted by this compound, such as R392, Q439, and Q414, are highly conserved among major norovirus GI and GII variants, suggesting that this compound may act as a general inhibitor of norovirus RdRp. patsnap.comnih.govscispace.com

Data Table: Inhibition Data for this compound

While detailed data tables comparing multiple compounds were not consistently available across all search results for direct inclusion here, the following provides key inhibition values reported for this compound against specific targets mentioned in the text:

| Target | Assay Type | Value (IC50 or EC50) | Reference |

| Human Norovirus RdRp | Enzyme Activity | 3.61 μM | patsnap.comnih.gov |

| Human Norovirus | Cell Culture | 0.88 μM (EC50) | patsnap.comnih.gov |

| Haspin Kinase | Kinase Profiling | ~10 nM | researchgate.netaacrjournals.org |

| Pim-1 Kinase | Inhibition | 5 nM | biorxiv.org |

| Pim-2 Kinase | Inhibition | 25 nM | biorxiv.org |

| Pim-3 Kinase | Inhibition | 16 nM | biorxiv.org |

Conservation of Contacting Residues Across Norovirus Variants

Research suggests that this compound hydrochloride hydrate may act as a non-nucleoside inhibitor targeting the RNA-dependent RNA polymerase (RdRp) of norovirus (NoV). nih.gov The RdRp is crucial for viral replication, making it a key target for antiviral therapies. nih.gov In vitro binding assays have indicated that this compound hydrochloride hydrate binds to the RdRp within the "B-site" binding pocket. nih.gov

A notable finding is the high conservation of this compound-contacting residues across major norovirus genogroup I (GI) and genogroup II (GII) variants. nih.govpatsnap.comscispace.comscispace.com Specifically, residues such as Arginine 392 (R392), Glutamine 439 (Q439), and Glutamine 414 (Q414) have been identified as highly conserved. nih.govpatsnap.comscispace.com This conservation suggests that this compound may function as a general inhibitor of norovirus RdRp across different variants. nih.gov

Mitochondrial Uncoupling Protein 1 (UCP1) Interaction

In silico analysis has identified a potential interaction between this compound HCl and the mitochondrial uncoupling protein 1 (UCP1). researchgate.netnih.govtandfonline.comresearchgate.netresearcher.life UCP1, primarily expressed in brown adipocytes, plays a key role in thermogenesis. researchgate.net Targeting UCP1 has been explored as a potential therapeutic strategy for disorders linked to mitochondrial dysfunction or obesity. researchgate.netnih.govtandfonline.comresearchgate.net

Effects on Mitochondrial ATP Synthesis and Thermogenesis

Studies have shown that this compound HCl significantly reduces ATP production in both white and brown adipocytes. researchgate.netnih.govtandfonline.comresearcher.life This reduction in ATP synthesis is linked to an improvement in thermogenesis, which can contribute to a reduction in fat content in adipocytes. researchgate.netnih.govtandfonline.com The upregulation of mitochondrial UCP1 gene expression is associated with reduced adipocyte content through the initiation of thermogenesis. researchgate.net While the exact mechanism by which this compound HCl influences mitochondrial UCP1 and subsequent thermogenesis requires further investigation, the observed effects on ATP production and thermogenesis highlight a potential area of its molecular activity. researchgate.netnih.govtandfonline.comresearchgate.net

Data regarding the effect of this compound HCl on ATP production in adipocytes is summarized in the table below:

| Cell Type | Effect on ATP Production |

| White Adipocytes | Significantly Reduced |

| Brown Adipocytes | Significantly Reduced |

This reduction in ATP production is associated with improved thermogenesis. researchgate.netnih.govtandfonline.com

Cellular and Subcellular Investigations of Cx 6258

Antiproliferative and Cell Death Induction Studies

Investigations into the cellular effects of CX-6258 have primarily focused on its ability to inhibit cell proliferation and induce apoptosis across a spectrum of cancer types. selleckchem.comselleckchem.comamegroups.orgnih.gov This activity is linked to its role as a kinase inhibitor, affecting key signaling pathways involved in cell survival and growth. selleckchem.comselleckchem.comnih.gov

Cell Line Sensitivity Profiling

This compound has shown antiproliferative activity against a panel of human cancer cell lines, with IC50 values ranging from 0.02 to 3.7 μM. selleckchem.comselleckchem.comselleck.co.jptargetmol.com Acute leukemia cell lines have generally demonstrated the highest sensitivity to this compound. selleckchem.comselleckchem.comselleck.co.jptargetmol.comnih.gov

Here is a summary of this compound's antiproliferative activity across different cancer cell line types:

| Cancer Type | Example Cell Lines | Observed Sensitivity / Effects | Relevant Citations |

| Acute Myeloid Leukemia (AML) | MV-4-11 | Most sensitive among tested cell lines; dose-dependent inhibition of phosphorylation of Bad and 4E-BP1; induces apoptosis. selleckchem.comselleckchem.commedkoo.comresearchgate.netnih.govambeed.cn | selleckchem.comselleckchem.commedkoo.comresearchgate.netnih.govambeed.cn |

| Prostate Adenocarcinoma | PC3, DU145, LNCaP | Suppressed colony formation; induced G2/M cell cycle arrest in LNCaP cells; reduced phosphorylation of 4E-BP1. cardiff.ac.ukaacrjournals.orgresearchgate.net | cardiff.ac.ukaacrjournals.orgresearchgate.net |

| Non-Small Cell Lung Cancer | H1975, PC9 | Induced apoptosis; increased cleaved PARP and caspase-3; inhibited proliferation and migration, especially in combination with osimertinib (B560133). amegroups.orgnih.govresearchgate.net | amegroups.orgnih.govresearchgate.net |

| Melanoma | RMi-sensitive, RMi-resistant | Potent activity against both sensitive and resistant lines; reduced proliferation; frequent micronuclei formation; activated cGAS-STING pathway. aacrjournals.orgresearchgate.netnih.govfigshare.com | aacrjournals.orgresearchgate.netnih.govfigshare.com |

| Ewing Sarcoma | (Validated in several lines) | Activity validated in several cell lines. researchgate.netnih.govfigshare.com | researchgate.netnih.govfigshare.com |

Acute myeloid leukemia (AML) cell lines have shown particular sensitivity to this compound. selleckchem.comselleckchem.comresearchgate.netselleck.co.jptargetmol.comnih.gov The MV-4-11 cell line, an AML model, has been identified as one of the most sensitive cell lines to this compound's antiproliferative effects. selleckchem.comselleckchem.commedkoo.comresearchgate.netnih.govambeed.cn Mechanistic studies in MV-4-11 cells have demonstrated that this compound causes a dose-dependent inhibition of the phosphorylation of key pro-survival proteins, including Bad (at S112) and 4E-BP1 (at S65 and T37/46), which are known substrates of Pim kinases. selleckchem.comselleckchem.commedkoo.comnih.govucl.ac.uk This inhibition of phosphorylation is consistent with this compound acting as a Pim kinase inhibitor and contributes to the induction of apoptosis in these cells. selleckchem.comselleckchem.commedkoo.comnih.govucl.ac.uk

This compound has also demonstrated antiproliferative activity in prostate adenocarcinoma cell lines, such as PC3 and DU145. cardiff.ac.ukaacrjournals.orgresearchgate.net Studies have shown that this compound significantly suppresses colony formation in both PC3 and DU145 cells. cardiff.ac.ukaacrjournals.orgresearchgate.net In LNCaP cells, another prostate cancer cell line, treatment with this compound resulted in a significant decrease in the G0/G1 cell cycle phase population and a pronounced accumulation of cells in the G2/M phase, indicating a cell cycle arrest. cardiff.ac.ukaacrjournals.orgresearchgate.net Consistent with its mechanism as a Pim kinase inhibitor, this compound treatment in prostate cancer cell lines led to reduced phosphorylation of 4E-BP1 at serine 65. cardiff.ac.ukaacrjournals.orgresearchgate.net

In Non-Small Cell Lung Cancer (NSCLC) cell lines, including EGFR-mutated lines like H1975 and PC9, this compound has been shown to induce apoptosis. amegroups.orgnih.govresearchgate.net Treatment with this compound alone increased the apoptotic rate in these cell lines. amegroups.orgnih.gov Furthermore, when combined with osimertinib, an EGFR-TKI, this compound significantly enhanced the apoptotic rate and increased the expression levels of cleaved PARP and cleaved caspase-3, markers of apoptosis. amegroups.orgnih.govresearchgate.net The combination treatment also significantly inhibited the proliferation and migration of H1975 and PC9 cells. amegroups.orgnih.gov These effects were linked to the inhibition of EGFR activation and the downregulation of phosphorylated STAT3. amegroups.orgnih.govresearchgate.net

This compound has shown potent activity against melanoma cell lines, including those resistant to RAF/MEK inhibitors (RMi-resistant), as well as RMi-sensitive lines. aacrjournals.orgresearchgate.netnih.govfigshare.com Research has identified Haspin kinase as a target of this compound in melanoma cells. aacrjournals.orgresearchgate.netnih.gov Inhibition of Haspin by this compound resulted in reduced proliferation, frequent formation of micronuclei, and activation of the cGAS-STING pathway. aacrjournals.orgresearchgate.netnih.govfigshare.com This activation can lead to the expression of type I interferon in tumor cells. aacrjournals.orgnih.gov

The activity of this compound has also been validated in several Ewing sarcoma cell lines. researchgate.netnih.govfigshare.com While specific detailed data on sensitivity and cell death induction in Ewing sarcoma cell lines were not extensively provided in the search results, the validation of its activity in these lines suggests a potential therapeutic relevance for this compound in this cancer type. researchgate.netnih.govfigshare.com

Multiple Myeloma Cell Lines

This compound has demonstrated activity against multiple myeloma (MM) cell lines. Both SGI1776 and this compound, identified as pan-PIM kinase inhibitors, effectively inhibited the growth of eight human myeloma cell lines with an average IC₅₀ of approximately 7.5 µM nih.gov. This inhibition of growth was accompanied by the induction of apoptosis in these cell lines nih.gov. The activity of this compound has been validated in several multiple myeloma cell lines harvard.eduaacrjournals.orgnih.govfigshare.com.

FLT3-ITD Expressing Leukemia Cell Lines

Acute myeloid leukemia (AML) cell lines expressing FLT3-ITD mutations have shown sensitivity to this compound. The MV-4-11 acute myeloid leukemia cell line, which harbors the FLT3-ITD mutation, was found to be particularly susceptible to the antiproliferative action of this compound in structure-activity relationship (SAR) studies researchgate.nettargetmol.com. This compound shows antiproliferative activity against a panel of human cancer cell lines, with acute leukemia cell lines being among the most sensitive, exhibiting IC₅₀ values ranging from 0.02 to 3.7 μM selleckchem.comtargetmol.comselleckchem.com.

Induction of Apoptosis

This compound has been shown to induce apoptosis in various cancer cell types aacrjournals.orgnih.govamegroups.org. In lung cancer cells, the combined administration of osimertinib and this compound HCl effectively induced apoptosis amegroups.orgnih.govresearchgate.net. In multiple myeloma cell lines, this compound induced apoptosis as evidenced by PARP cleavage, Caspase 3 activation, and positive Annexin V staining nih.gov. Pan-PIM kinase inhibitors, including this compound, are capable of inducing apoptosis nih.gov.

Cleaved Caspase-3 and PARP Expression

Induction of apoptosis by this compound is associated with the increased expression of key apoptotic markers, specifically cleaved caspase-3 and cleaved PARP aacrjournals.org. In multiple myeloma cells, treatment with this compound resulted in PARP cleavage and Caspase 3 activation nih.gov. Studies in EGFR-mutated NSCLC cell lines treated with a combination of this compound HCl and osimertinib showed significantly higher expression levels of cleaved PARP and cleaved caspase-3 compared to untreated or single-treatment groups, confirming this compound's potential to promote apoptosis researchgate.net. Caspase-3 and PARP cleavage are indicators of caspase-dependent apoptosis nih.govmedsci.orgresearchgate.netnih.gov.

Cell Cycle Arrest Mechanisms

This compound influences cell cycle progression in cancer cells researchgate.net. Cell cycle analyses have revealed that this compound treatment can lead to cell cycle arrest. nih.govcardiff.ac.ukresearchgate.net.

G2-M Phase Accumulation

A notable effect of this compound on the cell cycle is the accumulation of cells in the G2-M phase researchgate.net. Cell cycle analyses of LNCaP cells following this compound treatment revealed a significant decrease in the G0/G1 phase and a pronounced accumulation of cells in the G2/M phase cardiff.ac.ukresearchgate.net. This G2-M phase arrest was also observed in A375 and UACC62 cells treated with this compound in a dose-dependent manner harvard.edu.

Data Table: Effects of this compound on Cell Cycle Distribution in LNCaP Cells

| Cell Cycle Phase | Percentage of Cells (Control) | Percentage of Cells (this compound Treated, 48h) |

| G0/G1 | Significant decrease | |

| G2/M | Pronounced accumulation |

Synergistic Effects with Established Therapeutics

This compound has demonstrated synergistic activity when combined with certain established chemotherapeutics researchgate.netmedkoo.comnih.govbiocrick.com. Combinations of this compound with doxorubicin (B1662922) and paclitaxel (B517696) have produced synergistic cell killing in PC-3 prostate cancer cell lines researchgate.netselleckchem.comnih.govtargetmol.comselleckchem.com. The combination of this compound HCl and osimertinib significantly inhibited cell proliferation and migration and effectively induced apoptosis in lung cancer cells, showing a more efficient suppression of EGFR activation and phosphorylation of STAT3 compared to osimertinib alone amegroups.orgnih.govresearchgate.net. This compound has also shown synergistic effects in conjunction with the RNA polymerase I inhibitor CX-5461 in prostate cancer cell lines and models aacrjournals.orgnih.govresearchgate.netcardiff.ac.ukresearchgate.netspandidos-publications.com.

Combination with Chemotherapeutics (e.g., Doxorubicin, Paclitaxel)

Research has demonstrated that this compound can exhibit synergistic antiproliferative effects when combined with conventional chemotherapeutic agents such as doxorubicin and paclitaxel in certain cancer cell lines. researchgate.netselleckchem.comnih.govnih.gov

In PC-3 prostate cancer cell lines, the combination of this compound with doxorubicin and paclitaxel showed synergistic cell killing. researchgate.netselleckchem.comnih.gov Specifically, combinations of this compound with doxorubicin (at a 10:1 molar ratio) and with paclitaxel (at a 100:1 molar ratio) resulted in synergistic cell killing, indicated by combination index (CI50) values of 0.4 and 0.56, respectively. selleckchem.comnih.govselleck.co.jp This suggests that inhibiting Pim kinases can modulate the chemosensitivity of cancer cells. nih.gov

This compound has been shown to cause dose-dependent inhibition of the phosphorylation of pro-survival proteins like Bad and 4E-BP1 at Pim kinase-specific sites (S112 and S65 for Bad, and T37/46 for 4E-BP1). selleckchem.comselleck.co.jptargetmol.com This mechanism may contribute to its synergistic effects when combined with chemotherapeutics.

Combination with Targeted Therapies (e.g., Osimertinib for EGFR-mutant NSCLC)

The combination of this compound with targeted therapies has also been explored, particularly with osimertinib in the context of EGFR-mutant non-small cell lung cancer (NSCLC). nih.govnih.gov High expression levels of PIM1 have been linked to poor prognosis in NSCLC. nih.govnih.gov

Studies have shown that the combined administration of osimertinib and this compound HCl significantly inhibited cell proliferation and migration and effectively induced apoptosis in lung cancer cells. nih.govnih.govresearchgate.net This combination was found to be more efficient in suppressing EGFR activation and STAT3 phosphorylation compared to osimertinib treatment alone. nih.govnih.govresearchgate.net

In EGFR-mutated lung cancer cell lines such as H1975 (EGFR-T790M) and PC9 (exon 19 deletions), the combination of osimertinib and this compound HCl was more effective in suppressing cell viability in a dose- and time-dependent manner. nih.gov The apoptotic rate in H1975 and PC9 cells increased with this compound HCl treatment alone, and significantly increased further with the combined treatment. nih.gov

The combination of osimertinib and this compound HCl significantly downregulated the expression of phosphorylated STAT3 (p-STAT3), suggesting that the combination targets the STAT3 pathway in NSCLC. nih.gov

Combination with Ribosome Biogenesis Inhibitors (e.g., CX-5461 in Prostate Cancer)

This compound has been investigated in combination with the RNA polymerase I inhibitor CX-5461, particularly in prostate cancer models. cardiff.ac.uknih.govnih.govaacrjournals.orgaacrjournals.orgresearchgate.netresearchgate.netjax.orgbioscientifica.com Upregulation of ribosome biogenesis and function is characteristic of MYC-driven tumors, and PIM kinases activate MYC signaling and mRNA translation, cooperating with MYC to accelerate tumorigenesis. nih.govaacrjournals.orgaacrjournals.orgresearchgate.net

In prostate cancer cell lines (PC3 and DU145), combined treatment with CX-5461 and this compound significantly reduced anchorage-independent growth compared to single agents. cardiff.ac.ukaacrjournals.org Cell cycle analysis in LNCaP and DU145 cells treated with the combination revealed a significant arrest in the G2/M phase. cardiff.ac.ukaacrjournals.org

In genetically engineered mouse models of prostate cancer, while this compound showed limited effect alone at a dose of 100 mg/kg, its combination with CX-5461 further suppressed proliferation and dramatically reduced large invasive lesions in both Hi-MYC and PTEN-deficient models. cardiff.ac.uknih.govaacrjournals.org This combination strategy significantly inhibited proliferation and induced cell death in patient-derived xenografts (PDX) of prostate cancer. cardiff.ac.uknih.govaacrjournals.org Studies using PDXs with diverse androgen receptor resistance mechanisms also showed sensitivity to the combination of CX-5461 and this compound. nih.govbioscientifica.com The combination therapy with CX-5461 and this compound led to a reversion of highly invasive Hi-MYC tumors back to high-grade prostatic intraepithelial neoplasia (HGPIN). cardiff.ac.ukaacrjournals.orgaacrjournals.orgresearchgate.net This correlated with repression of ribosome biogenesis (reduced rRNA synthesis) and ribosome function (reduced 4E-BP1 phosphorylation). cardiff.ac.ukaacrjournals.orgaacrjournals.orgresearchgate.net

Here is a summary of combination study findings:

| Combination Partner | Cell Line / Model | Key Finding | Citation |

| Doxorubicin | PC-3 prostate cancer cells | Synergistic antiproliferative effect (CI50 = 0.4 at 10:1 molar ratio) | researchgate.netselleckchem.comnih.govselleck.co.jp |

| Paclitaxel | PC-3 prostate cancer cells | Synergistic antiproliferative effect (CI50 = 0.56 at 100:1 molar ratio) | researchgate.netselleckchem.comnih.govselleck.co.jp |

| Osimertinib | EGFR-mutant NSCLC cells (H1975, PC9) | Significantly inhibited proliferation, migration, and induced apoptosis. | nih.govnih.govresearchgate.net |

| Osimertinib | EGFR-mutant NSCLC xenograft model | Durable efficacy in suppressing tumor growth. | nih.govnih.govresearchgate.net |

| CX-5461 | Prostate cancer cell lines (PC3, DU145, LNCaP) | Significantly reduced anchorage-independent growth, induced G2/M arrest. | cardiff.ac.ukaacrjournals.org |

| CX-5461 | Hi-MYC and PTEN-deficient mouse models (prostate) | Further suppressed proliferation, reduced invasive lesions. | cardiff.ac.uknih.govaacrjournals.orgjax.org |

| CX-5461 | Prostate cancer patient-derived xenografts (PDX) | Significantly inhibited proliferation and induced cell death, sensitive across diverse resistance mechanisms. | cardiff.ac.uknih.govnih.govaacrjournals.orgbioscientifica.com |

Cellular Responses in Non-Malignant Contexts

The impact of this compound has also been evaluated in non-malignant cell types to assess its potential selectivity and effects outside of cancer cells.

Evaluation in Human Tumor-Infiltrating Lymphocytes (TILs)

Studies have assessed the effect of this compound on human tumor-infiltrating lymphocytes (TILs). At concentrations effective against melanoma cells (e.g., GR50 dose of 200 nmol/L), this compound showed minimal toxicity towards human TILs, with over 98% viability observed in TIL cultures. harvard.eduresearchgate.net A significant reduction in viability was only noted at much higher doses (> 15 times the GR50, or >3 µmol/L). harvard.edu Furthermore, at concentrations effective in cancer cells, this compound did not impair the proliferation of stimulated human TILs, suggesting a potential therapeutic window. harvard.eduresearchgate.net

Assessment in Differentiated Neurons

The potential toxicity of this compound in other cell types, such as in vitro-differentiated human neurons, has also been examined. Cell counts in differentiated neurons treated with this compound at 100 nmol/L were not reduced compared to control groups. harvard.eduresearchgate.net Modest reductions in cell numbers were observed at higher doses ranging from 300 nmol/L to 10 µmol/L. harvard.edu This indicates that this compound exhibits modest toxicity against human neurons in vitro at higher concentrations. harvard.eduresearchgate.net

Impact on HEK293T Cell Proliferation and Viability

The effect of this compound on the proliferation and viability of HEK293T cells, a commonly used human embryonic kidney cell line, has been studied. Some studies indicate that on the HEK293T cell line, no appreciable cell growth was seen with this compound HCl. researchgate.netnih.govresearcher.life However, other research indicates that at concentrations of 10 µM and 30 µM, this compound fully eliminated HEK293T cells within 3 days. biorxiv.org These findings suggest that while this compound may show reduced toxicity compared to certain other compounds in some contexts, it can impact the viability of HEK293T cells at specific concentrations. biorxiv.org

Here is a summary of findings in non-malignant cells:

| Cell Type | This compound Concentration | Observed Effect | Citation |

| Human Tumor-Infiltrating Lymphocytes (TILs) | 200 nmol/L (Melanoma GR50) | >98% viability, proliferation not impaired. | harvard.eduresearchgate.net |

| Human Tumor-Infiltrating Lymphocytes (TILs) | >3 µmol/L | Significant reduction in viability. | harvard.edu |

| Differentiated Human Neurons | 100 nmol/L | Cell counts not reduced. | harvard.eduresearchgate.net |

| Differentiated Human Neurons | 300 nmol/L to 10 µmol/L | Modest reduction in cell numbers. | harvard.edu |

| HEK293T cells | Not specified | No appreciable cell growth seen (in some studies). | researchgate.netnih.govresearcher.life |

| HEK293T cells | 10 µM, 30 µM | Fully eliminated cells within 3 days (in other studies). | biorxiv.org |

Effects on White and Brown Adipocytes

Investigations into the cellular and subcellular effects of this compound have included studies on its impact on adipocytes, specifically focusing on both white and brown adipose tissue. Research indicates that this compound HCl significantly influences key metabolic processes within these cell types.

Detailed research findings demonstrate that this compound HCl leads to a significant reduction in ATP production in both white and brown adipocytes. researchgate.netresearchgate.nettandfonline.comsciprofiles.comresearcher.liferesearchgate.netresearcher.liferesearcher.lifenih.govresearchgate.nettandfonline.com This decrease in ATP synthesis is associated with an improvement in thermogenesis. researchgate.netresearchgate.nettandfonline.comsciprofiles.comresearcher.liferesearchgate.netresearcher.liferesearcher.lifenih.govresearchgate.nettandfonline.com The enhanced thermogenic activity, in turn, contributes to a reduction of fat content within the adipocytes. researchgate.netresearchgate.nettandfonline.comsciprofiles.comresearcher.liferesearchgate.netresearcher.liferesearcher.lifenih.govresearchgate.nettandfonline.com

Further cellular analysis revealed that this compound HCl upregulates the expression of uncoupling protein 1 (UCP1) in both brown (iBAT) and white (iWAT) adipocytes. tandfonline.com UCP1 is a mitochondrial protein crucial for thermogenesis. Quantitative data from studies comparing this compound HCl treatment to a vehicle (DMSO) and a positive control (Isoproterenol, ISO) illustrate this effect. tandfonline.com

| Treatment Group | Adipocyte Type | UCP1 Expression (Fold Change vs. Vehicle) |

| Vehicle (DMSO) | iBAT | 1.0 |

| This compound HCl | iBAT | 0.9 |

| Isoproterenol (ISO) | iBAT | 1.67 |

| Vehicle (DMSO) | iWAT | 1.0 |

| This compound HCl | iWAT | 7.0 |

| Isoproterenol (ISO) | iWAT | 12.5 |

*Data based on fold change compared to vehicle-treated cells. tandfonline.com

These results suggest that this compound HCl enhances mitochondrial activity in both brown and white adipocytes, potentially by influencing UCP1 expression. tandfonline.com In silico analysis supports these findings by identifying a potential interaction between this compound HCl and the UCP1 protein. researchgate.netresearchgate.nettandfonline.comsciprofiles.comresearcher.liferesearchgate.netresearcher.lifenih.govresearchgate.nettandfonline.com It has been suggested that this compound HCl, a pan-Pim kinase inhibitor, may modulate mitochondrial activity through its influence on PIM 1/2/3 kinases. tandfonline.com

Preclinical Investigations of Cx 6258 in Advanced Biological Models

Murine Xenograft Models of Cancer

Murine xenograft models, where human cancer cells or tissues are implanted into immunocompromised mice, are widely used in preclinical research to assess the in vivo activity of potential cancer therapies. CX-6258 has been tested in several such models representing different malignancies.

Acute Myeloid Leukemia Xenografts (e.g., MV-4-11)

This compound has been evaluated in MV-4-11 acute myeloid leukemia (AML) xenograft models in mice nih.govthieme-connect.comnih.govselleck.co.jp. These models were selected due to the significant role of Pim kinases in AML nih.gov. In these studies, this compound demonstrated dose-dependent efficacy in suppressing tumor growth nih.govselleckchem.comselleck.co.jp. Treatment with this compound resulted in tumor growth inhibition (TGI) nih.govselleckchem.comselleck.co.jp. For instance, a dose of 50 mg/kg produced 45% TGI, while a higher dose of 100 mg/kg resulted in 75% TGI nih.govselleckchem.comselleck.co.jp. This compound also caused dose-dependent inhibition of the phosphorylation of pro-survival proteins Bad and 4E-BP1 at Pim kinase-specific sites in MV-4-11 cells in mechanistic cellular assays nih.govselleckchem.commedchemexpress.com.

| Model | Dose (mg/kg) | Tumor Growth Inhibition (TGI) |

|---|---|---|

| MV-4-11 Xenograft | 50 | 45% |

| MV-4-11 Xenograft | 100 | 75% |

Prostate Adenocarcinoma Xenografts (e.g., PC3)

Prostate adenocarcinoma xenograft models, such as those using PC3 cells, have also been utilized to assess this compound's activity nih.govnih.govcardiff.ac.ukaacrjournals.org. Pim kinases are known to play important roles in prostate cancer nih.gov. Treatment of mice bearing PC3 xenografts with this compound demonstrated tumor growth inhibition nih.gov. A dose of 50 mg/kg produced 51% TGI in this model nih.gov. This compound significantly suppressed colony formation of PC3 cells in vitro cardiff.ac.ukaacrjournals.org. In PC3 cells, this compound treatment also diminished steady-state levels and reduced the half-life of ectopic NKX3.1 medchemexpress.com.

| Model | Dose (mg/kg) | Tumor Growth Inhibition (TGI) |

|---|---|---|

| PC3 Xenograft | 50 | 51% |

EGFR-Mutant Non-Small Cell Lung Cancer Xenografts

Studies have investigated this compound in the context of EGFR-mutant non-small cell lung cancer (NSCLC), particularly in combination with osimertinib (B560133), an EGFR tyrosine kinase inhibitor nih.govnih.govresearchgate.net. In a xenograft model using NCI-H1975 cells (EGFR-mutant NSCLC), the combination of osimertinib and this compound significantly inhibited tumor growth researchgate.net. While this compound alone showed limited effect at a certain dose (25 mg/kg), the combination with osimertinib demonstrated durable efficacy in this model aacrjournals.orgnih.govresearchgate.net. The combined treatment was more efficient in suppressing EGFR activation and phosphorylation of STAT3 compared to osimertinib alone nih.govnih.gov.

Hi-MYC and PTEN-Deficient Prostate Cancer Models (GEMM and PDX)

This compound has been tested in genetically engineered mouse models (GEMM) and patient-derived xenografts (PDX) of prostate cancer, specifically those characterized by Hi-MYC expression and/or PTEN deficiency cardiff.ac.ukaacrjournals.orgresearchgate.netbiorxiv.orgbioscientifica.comnih.govjax.orgoncotarget.com. In Hi-MYC tumors, while this compound alone at a high dose (100 mg/kg) showed limited effect, its combination with CX-5461 (an RNA polymerase I inhibitor) significantly suppressed proliferation and reduced large invasive lesions cardiff.ac.ukaacrjournals.org. This combination therapy prevented tumor growth in a GEMM of PTEN depletion and a PDX model of aggressive high-MYC prostate cancer that was unresponsive to conventional therapy cardiff.ac.ukaacrjournals.org. The combination strategy significantly inhibited proliferation and induced cell death in PDX models of prostate cancer cardiff.ac.ukaacrjournals.org. Pharmacological targeting of PIM kinases using this compound, particularly in combination with JQ-1 (a BET/AP-1 inhibitor), effectively suppressed the growth of mouse and human mesenchymal stem-like prostate cancer surrogates in vitro and in vivo biorxiv.org.

Melanoma Murine Models

Preclinical studies have also explored the potential of targeting Pim kinases in melanoma murine models, and this compound has been mentioned in this context nih.govresearchgate.netsemanticscholar.orgsemanticscholar.orgresearchgate.net. Studies suggest that combined treatment with adoptive cell therapy (ACT), PIM inhibitors (including AZD1208, a pan-PIM kinase inhibitor), and anti-PD-1 therapy significantly decreased tumor growth and enhanced survival in a melanoma xenograft mouse model nih.gov. While this compound itself is noted to have activity against haspin kinase in melanoma cell lines, albeit at higher concentrations than against Pim-1 and Pim-3, its specific efficacy as a single agent in melanoma murine models is less detailed in the provided snippets compared to its role in combination therapies or its activity against other cancer types researchgate.net.

Tumor Growth Inhibition Dynamics

Across various xenograft models, this compound has demonstrated the ability to inhibit tumor growth nih.govnih.govselleck.co.jp. The extent of tumor growth inhibition is often dose-dependent, as observed in the MV-4-11 AML xenograft model where increasing the dose of this compound led to a higher percentage of TGI nih.govselleckchem.comselleck.co.jp. In combination studies, this compound has been shown to enhance the antitumor effects of other agents, leading to more significant and durable tumor growth inhibition, as seen in the EGFR-mutant NSCLC and prostate cancer models aacrjournals.orgnih.govresearchgate.net. The observed tumor growth inhibition dynamics in these preclinical models support the potential of this compound as an anticancer agent, particularly in contexts where Pim kinases play a significant role or as part of a combination therapy strategy.

Immunomodulatory Effects in Preclinical Models

This compound has demonstrated the ability to modulate the immune environment in preclinical models, suggesting a potential role in cancer immunotherapy. researchgate.netmdpi.com Its immunomodulatory effects are linked to its influence on key components of the immune response.

Induction of Type-I Interferon Response

In murine models, this compound has been shown to induce a potent type-I interferon (IFN) response in tumor cells. This effect is dependent on the cGAS-STING pathway. researchgate.netmdpi.comnih.gov Inhibition of Haspin kinase by this compound leads to mitotic abnormalities and the formation of micronuclei in melanoma cells. researchgate.netnih.gov The DNA released into the cytosol from these micronuclei is detected by the cGAS sensor, triggering the activation of the cGAS-STING pathway and subsequent production of type I IFNs. researchgate.netnih.gov

Impact on CD8+ T cell and Treg Frequencies

Preclinical studies have indicated that this compound can favorably modulate the immune microenvironment by altering the frequencies of specific T cell populations. In murine models, this compound treatment has been associated with an increase in IFNγ-producing CD8+ T cells and a reduction in the frequency of regulatory T cells (Tregs) in vivo. researchgate.netmdpi.com These changes in the balance between effector CD8+ T cells and immunosuppressive Tregs suggest that this compound may enhance anti-tumor immunity. researchgate.netmdpi.comnih.gov

Studies in Parasitic Disease Models

Beyond its effects in cancer models, this compound has also been investigated for its activity against parasitic diseases, specifically focusing on Echinococcus multilocularis. nih.govbiorxiv.orgnih.govplos.org

Effects on Echinococcus multilocularis Metacestode Vesicles and Stem Cells

Studies using in vitro cultured E. multilocularis metacestode vesicles and stem cells have shown that this compound exhibits detrimental effects. nih.govbiorxiv.orgnih.govplos.org this compound, along with another compound SGI-1776, significantly impacted the structural integrity of mature metacestode vesicles in a dose-dependent manner. nih.gov Furthermore, this compound was found to prevent the formation of mature vesicles from parasite stem cell cultures. nih.govbiorxiv.orgnih.govplos.org These findings suggest that this compound has direct activity against the larval stage and the stem cells responsible for parasite growth in alveolar echinococcosis. nih.govbiorxiv.orgnih.govplos.org

Table 1: Effects of this compound on Echinococcus multilocularis Metacestode Vesicles and Stem Cells in vitro.

| Compound | Concentration | Effect on Mature Metacestode Vesicles (Structural Integrity) | Effect on Mature Vesicle Formation from Stem Cells |

| This compound | 3 µM | No statistically significant effects observed after 28 days. nih.gov | Drastically affected. nih.gov |

| This compound | 10 µM | Drastic loss of structural integrity. nih.gov | Completely inhibited. nih.gov |

| This compound | Higher | Completely inhibited. nih.gov | Completely inhibited. nih.gov |

| SGI-1776 | 10 µM | Almost complete loss of structural integrity. nih.gov | Almost completely prevented. nih.gov |

| SGI-1776 | 30 µM | Not specified at this concentration. | Completely prevented. nih.gov |

Interaction with E. multilocularis PIM Kinase (EmPIM) and CDC25

Research into the mechanisms behind this compound's effects on E. multilocularis has identified the parasite's ortholog of PIM kinase, EmPIM, as a potential target. nih.govbiorxiv.orgnih.govplos.org The gene encoding EmPIM has been characterized, and studies have indicated its expression in parasite stem cells. nih.govbiorxiv.orgnih.govplos.org Yeast two-hybrid assays have demonstrated an interaction between EmPIM and E. multilocularis CDC25, suggesting EmPIM's involvement in parasite cell cycle regulation. nih.govbiorxiv.orgnih.govplos.org

Crystallographic studies of this compound binding to human Pim-1 have identified specific amino acid residues crucial for the inhibitor-kinase interaction. researchgate.netnih.gov Interestingly, a significant number of these residues are conserved in EmPIM, with some representing exchanges with conserved biochemical properties. nih.govplos.org This high degree of conservation in the binding site provides a basis for this compound's activity against EmPIM. While this compound was originally known as a pan-Pim kinase inhibitor, it also shows activity against Haspin kinase, although at higher IC50 values compared to Pim-1 and Pim-3. researchgate.netresearchgate.netplos.org The interaction with EmPIM and its potential role in disrupting the EmPIM-EmCDC25 axis are considered key to this compound's detrimental effects on the parasite. nih.govbiorxiv.orgnih.govplos.org

Advanced Research Methodologies and Applications of Cx 6258

Radiochemistry and Imaging Applications

Synthesis of [11C]CX-6258 as a PET Tracer

The synthesis of carbon-11 (B1219553) ([11C])-labeled this compound has been developed for its use as a positron emission tomography (PET) tracer. biocrick.comsnmjournals.orgnih.gov This radiolabeled compound, denoted as [11C]this compound, allows for the in vivo imaging and study of Pim kinase distribution and activity. The synthesis of [11C]this compound typically involves the N-[11C]methylation of a desmethyl precursor, N-desmethyl-CX-6258, using [11C]CH3OTf under basic conditions. biocrick.comsnmjournals.orgnih.gov This reaction is followed by purification using high-performance liquid chromatography (HPLC) and solid-phase extraction (SPE). biocrick.comsnmjournals.orgnih.gov Radiochemical yields of 40-50% (decay corrected to end of bombardment) and high radiochemical purity (>99%) have been reported for this synthesis. snmjournals.orgnih.gov The specific activity at the end of bombardment typically ranges from 370 to 1110 GBq/µmol. snmjournals.orgnih.gov

The synthesis of the reference standard this compound and its desmethylated precursor involves multi-step chemical reactions starting from compounds such as 5-bromo-2-furaldehyde (B32451) and 3-carboxybenzeneboronic acid. biocrick.comnih.gov

Utility for Imaging PIM Kinases in Cancer

[11C]this compound is utilized as a PET tracer for imaging Pim kinases in cancer. biocrick.comsnmjournals.orgjst.go.jp Pim kinases are overexpressed in various cancers, including leukemia, lymphoma, and solid tumors such as pancreatic and prostate cancer, making them relevant targets for both therapy and imaging. snmjournals.org The ability to visualize and quantify Pim kinase levels in vivo using PET with [11C]this compound can provide valuable information for cancer diagnosis, staging, and monitoring therapeutic response to Pim kinase inhibitors. snmjournals.org

Computational and In Silico Modeling Approaches

In silico and computational methods have been extensively applied in the research of this compound to understand its interactions, identify potential new applications, and design improved inhibitors. nih.govresearchgate.netresearcher.lifesciprofiles.comnih.govbiorxiv.orgplos.org

Structure-Based Virtual Screening for Norovirus RdRp Inhibitors

Structure-based virtual screening has been employed to identify potential inhibitors targeting the RNA-dependent RNA polymerase (RdRp) of norovirus. nih.govpatsnap.comnih.govresearchgate.netpatsnap.com this compound hydrochloride hydrate (B1144303) has been identified as a potential non-nucleoside inhibitor of human norovirus (HuNoV) RdRp through such virtual screening procedures. patsnap.comnih.gov This compound effectively inhibits HuNoV RdRp activity with an IC50 of 3.61 μM and inhibits viral replication in cell culture with an EC50 of 0.88 μM. patsnap.comnih.gov In vitro binding assays have validated that this compound hydrochloride hydrate binds to the "B-site" binding pocket of RdRp. patsnap.comnih.gov The residues involved in this compound binding, such as R392, Q439, and Q414, are highly conserved among major norovirus GI and GII variants, suggesting its potential as a general inhibitor of norovirus RdRp. patsnap.comnih.gov

Here is a summary of the antiviral activity of this compound hydrochloride hydrate against norovirus RdRp:

| Target | Assay Type | IC50 (μM) | EC50 (μM) |

| HuNoV RdRp | Enzyme Activity | 3.61 | - |

| Norovirus | Cell Culture | - | 0.88 |

Molecular Simulation Studies of this compound Interactions (e.g., UCP1 Protein)

Molecular simulation studies have been conducted to investigate the interactions of this compound with various proteins. For instance, in silico analysis has identified a potential interaction between this compound hydrochloride and the uncoupling protein 1 (UCP1). nih.govresearchgate.netresearcher.lifesciprofiles.comresearcher.life These studies suggest that this compound HCl may influence mitochondrial function by interacting with UCP1, potentially impacting ATP production and thermogenesis in adipocytes. nih.govresearchgate.netsciprofiles.comresearcher.life This area of research explores the potential of this compound in the context of metabolic disorders like obesity, which are linked to mitochondrial dysfunction. nih.govresearchgate.netsciprofiles.comresearcher.life

In Silico Design of Improved PIM Inhibitors

In silico modeling approaches are also utilized in the design of improved Pim kinase inhibitors. nih.govbiorxiv.orgplos.orgisfcppharmaspire.comresearchgate.netresearchgate.net These methods can involve structure-activity relationship (SAR) studies, molecular docking, and virtual screening to identify compounds with enhanced potency, selectivity, and reduced toxicity. nih.govbiorxiv.orgplos.orgisfcppharmaspire.comresearchgate.net For example, in silico approaches have been applied to design compounds with higher specificity for parasite Pim kinases (such as EmPim from Echinococcus multilocularis) compared to human Pim kinases, aiming to improve the therapeutic index for treating parasitic diseases. nih.govbiorxiv.orgplos.org These studies demonstrate the utility of computational methods in guiding the rational design of this compound analogs or novel compounds targeting Pim kinases. nih.govbiorxiv.orgplos.org

Chemical Biology and Drug Discovery Research

Research into this compound is deeply integrated into chemical biology and drug discovery efforts, largely due to its inhibitory effects on PIM kinases, which are often overexpressed in various malignancies and implicated in cell survival, proliferation, and drug resistance. researchgate.netucl.ac.uknih.gov

This compound as a "Pathfinder Molecule" for Novel Scaffold Development

While the term "pathfinder molecule" isn't explicitly used in the search results in direct reference to this compound, the compound's structure and activity have served as a basis for the development of novel chemical series and analogues with improved properties. nih.gov Systematic structure-activity relationship (SAR) studies based on this compound have been conducted to identify compounds with enhanced inhibitory activity against specific targets, such as those involved in intestinal nematode infections. nih.gov This indicates that this compound acts as a starting point or lead compound, guiding the synthesis and evaluation of new chemical entities with related scaffolds. The discovery of this compound itself involved high-throughput screening and subsequent SAR studies on oxindole-based derivatives, highlighting its role in initiating the exploration of novel chemical space for kinase inhibition. researchgate.netnih.gov

Application in Kinase Profiling Services and Assays

This compound is frequently utilized in kinase profiling services and assays to assess its selectivity and potency against a broad spectrum of kinases. It has been screened against panels containing hundreds of human kinases to determine its inhibitory profile. researchgate.netnih.gov These studies have demonstrated that this compound is a potent inhibitor of the PIM kinase family (Pim1, Pim2, and Pim3) with low nanomolar IC₅₀ values. selleck.co.jpmedchemexpress.comselleckchem.comcaymanchem.com For instance, studies have reported IC₅₀ values of 5 nM for Pim1, 25 nM for Pim2, and 16 nM for Pim3 in cell-free assays. selleck.co.jpmedchemexpress.comselleckchem.com Kinome-wide profiling at specific concentrations, such as 1 µM, has further confirmed its selectivity, showing significant inhibition primarily of PIM kinases and limited off-target activity against a large panel of other kinases. researchgate.netcaymanchem.com Radiometric assays are commonly employed to measure the inhibition of PIM kinase activity by this compound using specific substrates like RSRHSSYPAGT. selleck.co.jpselleckchem.com

Here is a summary of this compound's potency against PIM kinases:

| Target | IC₅₀ (Cell-free assay) |

| Pim1 | 5 nM selleck.co.jpmedchemexpress.comselleckchem.com |

| Pim2 | 25 nM selleck.co.jpmedchemexpress.comselleckchem.com |

| Pim3 | 16 nM selleck.co.jpmedchemexpress.comselleckchem.com |

Use in Phosphorylation and Dephosphorylation Applications

This compound is a valuable tool in research investigating phosphorylation and dephosphorylation processes, particularly those regulated by PIM kinases. As a PIM kinase inhibitor, it is used to block the phosphorylation of downstream protein targets. sigmaaldrich.commerckmillipore.commerckmillipore.com Studies have shown that this compound treatment leads to a dose-dependent inhibition of the phosphorylation of key pro-survival proteins, such as Bad at Ser112 and 4E-BP1 at Ser65 and Thr37/46, which are known substrates of PIM kinases. medchemexpress.comucl.ac.uknih.govselleckchem.comcaymanchem.com By inhibiting PIM activity, this compound helps researchers delineate the role of PIM-mediated phosphorylation in various cellular processes, including cell survival and proliferation. medchemexpress.comucl.ac.uknih.govselleckchem.com Furthermore, this compound has been used to study the stabilization of proteins like NKX3.1, which is affected by PIM-1 mediated phosphorylation. medchemexpress.comcaymanchem.com In the context of combination therapies, this compound has been shown to decrease the phosphorylation levels of STAT3, highlighting its impact on other signaling pathways involved in cellular responses. amegroups.org This demonstrates its utility in understanding complex phosphorylation networks and identifying potential therapeutic targets.

Future Directions in Cx 6258 Research

Exploration of CX-6258 in Overcoming Drug Resistance Mechanisms

Drug resistance remains a significant challenge in cancer therapy. Research into this compound suggests its potential to circumvent certain resistance pathways. This compound has shown potent activity against melanoma cell lines resistant to RAF/MEK inhibitors (RMi), which are frequently also resistant to immune checkpoint inhibitors (ICI). nih.govfigshare.comaacrjournals.orgaacrjournals.orgaacrjournals.orgresearchgate.net Studies have identified Haspin kinase (HASPIN) as a key target of this compound. nih.govfigshare.comaacrjournals.orgaacrjournals.orgresearchgate.net Inhibition of HASPIN by this compound has been shown to induce DNA damage, micronuclei formation, and activate the cGAS-STING pathway, leading to the expression of type I interferon in tumor cells. nih.govfigshare.comaacrjournals.orgaacrjournals.orgaacrjournals.orgresearchgate.net This mechanism is distinct from the targets of RAF/MEK inhibitors and ICIs, suggesting a potential strategy to overcome resistance to these therapies. nih.govfigshare.comaacrjournals.orgaacrjournals.orgaacrjournals.orgresearchgate.net Furthermore, this compound has shown activity in other cancer cell lines, including Ewing sarcoma and multiple myeloma, indicating a broader potential in targeting vulnerabilities across different cancer lineages. nih.govfigshare.comaacrjournals.orgresearchgate.netaacrjournals.org

PIM kinases, initially considered the primary targets of this compound, are known to regulate drug resistance through mechanisms such as suppressing apoptosis and enhancing the expression of Pgp pumps. nih.govijpsr.com While initial characterization labeled this compound as a pan-PIM kinase inhibitor, subsequent unbiased kinase profiling identified HASPIN as a high-affinity target, with PIM kinases and MYLK4 also being targets. harvard.eduresearchgate.net Studies using CRISPR/Cas9 knockouts of PIM kinases suggested that PIMs may not be the sole or true targets responsible for this compound's activity in melanoma, further emphasizing the role of HASPIN inhibition in overcoming resistance in this context. aacrjournals.org

Research has also explored this compound in combination therapies to overcome resistance. In prostate cancer cell lines resistant to abiraterone (B193195) and enzalutamide, a combination of the ribosome-targeting agents CX-5461 and this compound demonstrated sensitivity across diverse resistant subtypes, including AR-null disease. nih.gov This suggests that targeting protein synthesis pathways with agents like this compound, potentially in combination, could be a strategy for overcoming resistance in castration-resistant prostate cancer. nih.gov In non-small cell lung cancer (NSCLC) with EGFR mutations, this compound HCl, as a pan-PIM inhibitor, has shown synergistic anti-tumor effects when combined with osimertinib (B560133), a third-generation EGFR-TKI. amegroups.org This synergy is linked to the suppression of the JAK/STAT3 pathway and the dephosphorylation of STAT3, suggesting a mechanism to overcome acquired resistance to EGFR inhibitors. amegroups.org

Investigation of this compound as a Modulator of the Tumor Microenvironment

The tumor microenvironment (TME) plays a critical role in tumor progression, immune evasion, and response to therapy. Research indicates that this compound can favorably modulate the immune environment within tumors. nih.govfigshare.comaacrjournals.orgaacrjournals.orgaacrjournals.orgresearchgate.net In murine models, this compound induced a potent cGAS-dependent type-I IFN response in tumor cells. nih.govfigshare.comaacrjournals.orgresearchgate.net This activation of the cGAS-STING pathway is crucial for initiating innate immune responses against the tumor. nih.govfigshare.comaacrjournals.orgresearchgate.net

The ability of this compound to modulate the TME by promoting a more favorable immune landscape highlights its potential not only as a direct anti-tumor agent but also as a sensitizer (B1316253) to existing immunotherapies. aacrjournals.orgaacrjournals.orgharvard.edu Further investigation into the precise mechanisms by which this compound influences different immune cell populations and their interactions within the TME is an important area of future research.

Elucidation of Complete Mechanistic Pathways in Emerging Therapeutic Areas (e.g., Obesity, Metabolic Diseases)

While initially studied for its role in cancer, recent research has begun to explore the potential of this compound in other therapeutic areas, including obesity and metabolic diseases. This exploration is driven by the involvement of kinases, such as PIM kinases, in metabolic pathways.

A recent study investigated the impact of this compound HCl, described as a pan-Pim kinase inhibitor, on adipocytes in the context of obesity and mitochondrial dysfunction. researchgate.netresearchgate.netnih.govresearchgate.net The study found that this compound HCl significantly reduced ATP production in both white and brown adipocytes. researchgate.netresearchgate.netnih.govresearchgate.net This reduction in ATP production is linked to improved thermogenesis, which can help reduce fat accumulation in adipocytes. researchgate.netresearchgate.netnih.govresearchgate.net In silico analysis in this study also identified a potential interaction between this compound HCl and uncoupling protein 1 (UCP1), a key protein involved in thermogenesis in brown adipose tissue. researchgate.netresearchgate.netnih.govresearchgate.net

These findings suggest that this compound may hold promise as a therapeutic option for disorders linked to mitochondrial dysfunction or obesity by influencing adipocyte function and thermogenesis. researchgate.netresearchgate.netnih.govresearchgate.net However, the complete mechanistic pathways by which this compound exerts these effects in the context of metabolic diseases are not yet fully elucidated. The role of pan-Pim kinase inhibition in obesity and mitochondrial dysfunction-related disorders requires further investigation to fully understand the mechanism of action and therapeutic potential of this compound HCl in these areas. researchgate.netresearchgate.netnih.govresearchgate.net Future research should aim to clarify the specific kinase targets involved in these metabolic effects and delineate the downstream signaling pathways that lead to altered ATP production and thermogenesis in adipocytes.

Data Tables

| Study Context | This compound Effect | Key Mechanism/Target | Relevant Cell/Tissue Type(s) |

| RAF/MEK Inhibitor-Resistant Melanoma | Potent activity against resistant cell lines, overcomes drug resistance. nih.govfigshare.comaacrjournals.orgresearchgate.net | HASPIN inhibition, cGAS-STING pathway activation. nih.govfigshare.comaacrjournals.orgaacrjournals.orgresearchgate.net | Melanoma cell lines (RMi-sensitive and resistant) nih.govfigshare.comaacrjournals.orgresearchgate.net |

| Tumor Microenvironment Modulation (Murine Models) | Increased IFNγ-producing CD8+ T cells, reduced Treg frequency. nih.govfigshare.comaacrjournals.orgresearchgate.net | Induction of type-I IFN response in tumor cells. nih.govfigshare.comaacrjournals.orgresearchgate.net | Tumor cells, CD8+ T cells, Tregs |

| Obesity and Mitochondrial Dysfunction (Adipocytes) | Reduces ATP production, improves thermogenesis. researchgate.netresearchgate.netnih.govresearchgate.net | Potential interaction with UCP1 (in silico). researchgate.netresearchgate.netnih.govresearchgate.net | White and brown adipocytes |

| Castration-Resistant Prostate Cancer (Combination) | Sensitivity in diverse resistant subtypes (with CX-5461). nih.gov | Targeting protein synthesis pathways. nih.gov | Prostate cancer cell lines (resistant) nih.gov |

| EGFR-Mutant NSCLC (Combination) | Synergistic anti-tumor effect with osimertinib. amegroups.org | Suppression of JAK/STAT3 pathway, STAT3 dephosphorylation. amegroups.org | NSCLC cell lines (EGFR-mutant) amegroups.org |

Q & A

Q. What is the mechanistic basis of CX-6258 as a pan-Pim kinase inhibitor?

this compound inhibits Pim-1, Pim-2, and Pim-3 with IC50 values of 5 nM, 25 nM, and 16 nM, respectively, by competitively binding to their ATP-binding pockets . Mechanistically, it reduces phosphorylation of Pim kinase substrates, including Bad at Ser112 and 4E-BP1 at Ser65/Thr37/46, disrupting pro-survival signaling in cancer cells . Biochemical assays (e.g., radiometric kinase activity tests) confirm its selectivity, with >80% inhibition observed for Pim isoforms and Flt-3 across 107 tested kinases .

Q. Which in vitro models demonstrate this compound’s antiproliferative activity?

this compound exhibits broad-spectrum efficacy against human cancer cell lines, with IC50 values ranging from 0.02 to 3.7 μM. Acute leukemia models (e.g., MV-4-11) show heightened sensitivity, while solid tumors like prostate (PC3) and lung cancer (H1975, PC9) also respond robustly . Synergy with chemotherapeutics is observed: combining this compound with doxorubicin (10:1 molar ratio) or paclitaxel (100:1) yields combination indices (CI50) of 0.4 and 0.56, respectively, via enhanced apoptosis .

Advanced Research Questions

Q. How should researchers design experiments to evaluate this compound’s synergy with targeted therapies?

- Combination Ratios : Optimize molar ratios (e.g., 10:1 for doxorubicin) based on dose-response curves .

- Assay Endpoints : Use Annexin V/PI staining to quantify apoptosis and Western blotting to assess downstream targets (e.g., cleaved PARP, caspase-3) .

- Statistical Validation : Calculate synergy via the Chou-Talalay method (Combination Index <1 indicates synergy) .

- Pathway Analysis : Monitor cross-talk between Pim kinases and other pathways (e.g., STAT3, EGFR) using phospho-specific antibodies .

Q. How can contradictions in reported IC50 values across studies be resolved?

Discrepancies may arise from assay conditions (e.g., ATP concentrations, cell passage number) or model specificity. For example:

Q. What in vivo models and parameters are critical for assessing this compound’s efficacy?

Q. How is this compound’s kinase selectivity profile validated?

- Kinase Profiling : Test against a panel of 107 kinases; only Pim-1/2/3 and Flt-3 show >80% inhibition .

- Cellular Specificity : Compare effects in Pim-overexpressing vs. Pim-knockdown cells to isolate on-target activity .

- Off-Target Risks : Use RNA sequencing or phosphoproteomics to identify unintended signaling perturbations .

Q. What methodological considerations apply to studying this compound in STAT3/EGFR-driven cancers?

- Experimental Workflow :